Thalassiolin A

描述

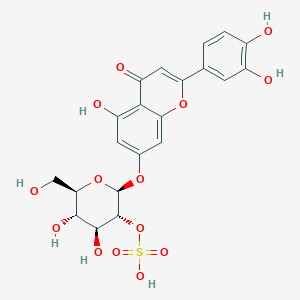

Structure

3D Structure

属性

分子式 |

C21H20O14S |

|---|---|

分子量 |

528.4 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H20O14S/c22-7-16-18(27)19(28)20(35-36(29,30)31)21(34-16)32-9-4-12(25)17-13(26)6-14(33-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-28H,7H2,(H,29,30,31)/t16-,18-,19+,20-,21-/m1/s1 |

InChI 键 |

RADMEXUHLCJBEW-QNDFHXLGSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O)O |

产品来源 |

United States |

Discovery, Isolation, and Structural Characterization of Thalassiolin a

Bioprospecting and Source Organism Identification

The identification of organisms that produce specific metabolites is a foundational step in natural product chemistry. The journey to isolating Thalassiolin A began with the systematic investigation of marine angiosperms, particularly those belonging to the genus Thalassia.

The seagrass Thalassia testudinum, commonly known as turtlegrass, is the primary and original source from which this compound was first isolated. kaust.edu.sanih.gov This marine plant is a rich reservoir of polyphenolic compounds, including several sulfated flavonoids. redalyc.orgmdpi.com Research involving bioassay-guided fractionation of extracts from healthy T. testudinum leaf tissues led to the isolation and structural definition of this compound. nih.govup.pt This compound was identified as luteolin-7-O-β-D-glucopyranosyl-2"-sulfate. nih.govup.ptresearchgate.net Further studies have consistently confirmed T. testudinum as a reliable source for this compound and its related compounds, such as Thalassiolin B and Thalassiolin C. redalyc.orgresearchgate.netucr.ac.cr The presence of these sulfated flavonoids is considered a physiological adaptation to the marine environment. nih.gov

Following its discovery in T. testudinum, research has identified this compound in another species of the same genus, Thalassia hemprichii (Pacific turtlegrass). kaust.edu.saf1000research.commdpi.comsemanticscholar.orgjapsonline.com Chemical analyses of T. hemprichii extracts have confirmed the presence of this compound, alongside other related sulfated flavonoids like Thalassiolin D. kaust.edu.satandfonline.comtandfonline.comnih.gov

The occurrence of sulfated flavonoids is not limited to the Thalassia genus. Broader studies on seagrasses have revealed that these compounds are prevalent among several genera. Genera such as Zostera, Phyllospadix, Enhalus, and Halophila are also known to produce various sulfated flavones, indicating that this class of compounds is a characteristic chemical feature of many seagrasses. researchgate.netfrontiersin.org This suggests a wider potential for discovering this compound or similar structures in other marine angiosperms.

The geographical availability of this compound is directly tied to the distribution of its source organisms.

Thalassia testudinum forms extensive meadows in calm, shallow sandy or muddy locations. wikipedia.org Its range extends throughout the Caribbean Sea and the Gulf of Mexico, reaching as far north as Cape Canaveral and the Chandeleur Islands off Louisiana's coast. wikipedia.orglouisiana.govangari.org It is the most common seagrass off the coast of Florida and is also found in Bermuda and south to Venezuela. ufl.edu This species thrives in high-salinity waters (25 to 38.5 parts per thousand) with low turbidity and temperatures between 20 to 30°C. wikipedia.org It can be found from the low-tide mark down to depths of 30 meters, depending on water clarity, and often grows in meadows with other seagrasses where it represents the climax species. wikipedia.org

Thalassia hemprichii is widely distributed throughout the tropical and subtropical regions of the Indian Ocean and the western Pacific. kew.orgmdpi.comwikipedia.org Its range includes the Red Sea and the east coast of Africa, from Egypt down to Mozambique, as well as Madagascar and the Seychelles. kew.orgresearchgate.net This species typically grows on sandstone and coral rocks, particularly on dead reef platforms and sublittoral flats composed of coral debris or sand. kew.org It often forms extensive meadows in shallow, sheltered bays and lagoons and can be found from the low water mark to depths of 7 meters. kew.orgresearchgate.net T. hemprichii is considered a foundational species in Blue Carbon ecosystems for its role in carbon storage. mdpi.com

| Seagrass Species | Common Name | Primary Geographical Distribution | Typical Habitat |

|---|---|---|---|

| Thalassia testudinum | Turtlegrass | Gulf of Mexico, Caribbean Sea, Bermuda, Southern Florida wikipedia.orgufl.edunatureserve.org | Shallow, calm sandy or muddy bottoms; high salinity lagoons wikipedia.orglouisiana.gov |

| Thalassia hemprichii | Pacific Turtlegrass | Indo-West Pacific, Red Sea, East African Coast kew.orgmdpi.comwikipedia.org | Sandstone/coral rock platforms, coral-sand flats, shallow eulittoral pools kew.org |

Extraction Methodologies for Targeted Metabolites

The isolation of this compound and other sulfated flavonoids from seagrasses requires specific extraction techniques that account for the chemical nature of these polar compounds.

Solvent-based extraction is the standard method for obtaining sulfated flavonoids from seagrass tissues. kaust.edu.sa Given the polar nature of these glycosylated and sulfated molecules, polar solvents are typically employed.

Fresh or dried and ground leaves of the seagrass are soaked or blended in aqueous-alcoholic solutions. tandfonline.comnih.gov Common solvent systems include:

Aqueous Methanol (B129727): A mixture of methanol and water (e.g., 50% or 70% methanol) is frequently used. tandfonline.comscirp.org

Aqueous Ethanol (B145695): Solutions of ethanol and water, often at concentrations of 50% or 70%, are also effective for extracting these polyphenolic compounds. researchgate.netsemanticscholar.orgnih.gov

Following the initial extraction, the crude extract is typically filtered and concentrated under reduced pressure. Further purification steps often involve partitioning with less polar solvents like chloroform (B151607) or ethyl acetate (B1210297) to remove non-polar compounds, thereby enriching the polar fraction containing the sulfated flavonoids. nih.govscirp.org Advanced chromatographic techniques, such as column chromatography over materials like Amberlite XAD-7, are then used for the final isolation and purification of compounds like this compound. scirp.org

Optimizing extraction protocols is crucial for maximizing the yield of this compound and ensuring the stability of the sulfate-ester bond, which can be prone to hydrolysis. kaust.edu.saacs.org Key parameters that are manipulated include solvent composition, temperature, and pH.

Solvent Concentration: Studies have shown that varying the concentration of the alcohol (e.g., ethanol at 50%, 70%, or 100%) significantly impacts the extraction efficiency of polyphenols from T. hemprichii. semanticscholar.org Lower ethanol concentrations, such as 50%, have been shown to yield a higher percentage of extract. semanticscholar.org

Temperature: Extraction temperature is another critical factor. While higher temperatures can increase extraction efficiency, they also risk degrading thermolabile compounds. mdpi.com Optimized protocols often test a range of temperatures (e.g., 30°C to 75°C) to find the ideal balance between yield and compound stability. semanticscholar.orgmdpi.com

Acidification: The stability of sulfated flavonoids is pH-dependent. While they are relatively stable in slightly acidic conditions, more concentrated acids can cause them to hydrolyze back to their aglycone forms. researchgate.net Some protocols introduce a small amount of acid (e.g., HCl or formic acid) to the extraction solvent, which can sometimes improve the recovery of certain phenolic compounds, though this must be carefully controlled to prevent degradation. semanticscholar.orgscirp.org

Response surface methodology (RSM) is a statistical approach used to optimize these multiple parameters simultaneously, aiming to develop efficient and standardized extraction protocols that maximize the yield and purity of the targeted sulfated flavonoids. mdpi.com

| Parameter | Description | Considerations for Sulfated Flavonoids | References |

|---|---|---|---|

| Solvent Type | The liquid used to dissolve the target compounds. | Polar solvents like aqueous methanol or ethanol are effective. | kaust.edu.sasemanticscholar.orgscirp.org |

| Solvent Concentration | The ratio of solvent to water (e.g., 50%, 70% ethanol). | Impacts yield and selectivity; lower alcohol concentrations can increase total extract yield. | semanticscholar.org |

| Temperature | The heat applied during the extraction process. | Affects extraction rate but can lead to degradation of unstable compounds if too high. | semanticscholar.orgmdpi.com |

| pH/Acidification | The acidity or basicity of the extraction medium. | Sulfate-ester bonds are susceptible to hydrolysis, especially in strong acidic conditions. | kaust.edu.saresearchgate.net |

Purification and Isolation Strategies

The initial step in studying this compound involves its extraction and purification from its natural source, the seagrass Thalassia testudinum. phytojournal.comresearchgate.netup.pt This is a meticulous process that employs a combination of techniques to separate the compound from a complex mixture of other plant metabolites.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a key strategy used to isolate bioactive compounds like this compound. mdpi.com This method involves systematically separating the initial plant extract into various fractions and testing the biological activity of each fraction. mdpi.com This process allows researchers to progressively narrow down the search for the active compound. For instance, in the study of extracts from Thalassia testudinum, this approach was instrumental in isolating Thalassiolin B, a related compound, by tracking the antioxidant and skin-regenerating properties of the fractions. nih.govresearchgate.net The fractions that show the desired activity are then subjected to further separation, guiding the purification process toward the isolation of the pure, active compound. mdpi.com

Advanced Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and purification of chemical compounds. ijpsjournal.comcpur.in In the isolation of this compound, various advanced chromatographic techniques are employed to achieve high purity.

Column Chromatography: This technique is often used in the initial stages of purification. ijpsjournal.comresearchgate.net The crude extract is passed through a column packed with a solid adsorbent material (stationary phase), and a solvent (mobile phase) is used to carry the components of the mixture through the column at different rates, allowing for their separation. ijpsjournal.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): For the final stages of purification, High-Performance Liquid Chromatography (HPLC) is often utilized. phytojournal.comuni-duesseldorf.de HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in a much higher resolution and faster separation. researchgate.net A common approach for this compound and similar compounds is to use a C18 reversed-phase column. phytojournal.com

Structural Elucidation and Characterization

Once this compound has been isolated in its pure form, the next critical step is to determine its exact chemical structure. This is accomplished through a combination of sophisticated spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. ebsco.comsigmaaldrich.com It works by observing the behavior of atomic nuclei in a strong magnetic field. wikipedia.orglibretexts.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted. researchgate.net

¹H NMR (Proton NMR): This provides information about the number and types of hydrogen atoms in the molecule.

¹³C NMR (Carbon-13 NMR): This reveals the number and types of carbon atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments provide information about how the different atoms are connected to each other, allowing for the complete assembly of the molecular structure. wikipedia.org

The chemical shifts and coupling constants observed in the NMR spectra are crucial for piecing together the intricate structure of this compound. ebsco.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is another essential tool for characterizing chemical compounds. wikipedia.orgnih.gov It measures the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique often used for analyzing polar and large molecules like this compound. phytojournal.comdal.ca It allows for the determination of the molecular weight with high accuracy. In the case of related compounds like Thalassiolin B, ESI-MS has been used to identify the [M-H]⁻ ion, providing the molecular weight. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces. chromatographyonline.com The fragmentation pattern provides valuable clues about the different structural components of the molecule and how they are linked together.

Identification of this compound as Luteolin-7-O-β-D-glucopyranosyl-2"-sulfate

Through the comprehensive analysis of data obtained from NMR and MS, the structure of this compound has been definitively identified as Luteolin-7-O-β-D-glucopyranosyl-2"-sulfate. phytojournal.comup.pt This identification is a culmination of the purification and characterization efforts, providing a precise chemical identity for this marine natural product. mdpi.com

Characterization of this compound Congeners (Thalassiolin B, C, D) and Structural Variations

The thalassiolins represent a group of sulfated flavonoid glycosides first identified from marine sources. Following the initial discovery of this compound, subsequent research led to the isolation and characterization of its congeners: Thalassiolin B, C, and D. These compounds share a common structural framework but exhibit distinct variations, primarily in the substitution patterns of the flavonoid aglycone. Their characterization has been accomplished through extensive spectroscopic and spectrometric analyses.

Thalassiolin B was isolated from the Caribbean seagrass Thalassia testudinum. up.ptresearchgate.net Its structure was determined to be chrysoeriol (B190785) 7-β-D-glucopyranosyl-2"-sulphate, which is also described as luteolin (B72000) 3'-methyl ether-7-O-β-glucosyl-2"-sulphate. researchgate.nettandfonline.com The isolation process involved bioassay-guided fractionation of a hydroethanolic extract of the seagrass, followed by purification using techniques such as size-exclusion column chromatography and C18 reversed-phase high-performance liquid chromatography (HPLC). phytojournal.comsld.cu The structural elucidation of Thalassiolin B was established through the use of Electrospray Ionization Mass Spectrometry (ESIMS) and comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. phytojournal.com

Thalassiolin C was also isolated from Thalassia testudinum alongside Thalassiolins A and B. up.ptphytojournal.com While its general structure as a sulfated flavonoid glycoside is recognized, detailed structural elucidation in the provided literature is less specific compared to its congeners. However, its activity as an inhibitor of HIV integrase has been evaluated, indicating a shared biological potential among the group. up.pt

Thalassiolin D is a more recently identified congener, isolated from the seagrass Thalassia hemprichii collected from the Saudi Red Sea coast. tandfonline.comnih.gov Its structure was elucidated as diosmetin (B1670712) 7-O-β-glucosyl-2″-sulphate. tandfonline.comnih.govresearchgate.net The characterization of Thalassiolin D was achieved through detailed spectroscopic analysis, including 1D and 2D NMR and mass spectrometry data. phytojournal.comnih.govresearchgate.net The 1D NMR data for Thalassiolin D showed a strong resemblance to that of Thalassiolins A and B. tandfonline.com

The primary structural variations among this compound, B, and D lie in the methylation of the B-ring of the flavonoid core. This compound is based on the luteolin aglycone. Thalassiolin B is its 3'-O-methylated counterpart, chrysoeriol. tandfonline.com Thalassiolin D is the 4'-O-methylated version, known as diosmetin. This is confirmed by HMBC correlations showing a strong link between the methyl ether protons and the C-4' carbon on the flavonoid structure of Thalassiolin D. tandfonline.com Despite these substitutions on the aglycone, a consistent feature across these characterized congeners is the presence of a 7-O-β-glucoside with a sulfate (B86663) group attached at the 2″-position of the sugar moiety.

Biological Activities and Pre Clinical Efficacy Studies of Thalassiolin a and Its Congeners

Antimicrobial Activity Investigations

Research into the antimicrobial properties of Thalassiolin A and related compounds from the Thalassia genus has shown effects against bacteria and fungi, as well as properties that deter the settlement of marine organisms.

Extracts from the seagrass Thalassia hemprichii, a known source of thalassiolins, have demonstrated significant antibacterial properties. phytojournal.comscialert.net The methanolic extract of T. hemprichii produced an inhibition zone of 26 mm against biofilm-forming bacteria, an effect comparable to the antibiotic chloramphenicol (B1208) (28 mm). phytojournal.com Studies have confirmed the antibacterial activity of T. hemprichii extracts against a panel of human pathogens, including Bacillus subtilis, Staphylococcus aureus, Agrobacterium tumefaciens, and Escherichia coli. scialert.net The antibacterial capabilities are attributed to the presence of bioactive compounds like flavonoids and sulphates. phytojournal.comscialert.net

While much of the research has focused on crude extracts, the presence of sulfated flavonoids like this compound is considered a key contributor to this activity. phytojournal.com Bacteria associated with seagrasses, such as Bacillus flexus and Streptomyces lienomycini, have also been found to produce metabolites active against multidrug-resistant pathogens like MRSA and MDR E. coli, suggesting a complex chemical ecology surrounding the production of these defensive compounds. bioflux.com.ro

The antifungal potential of Thalassia species has been documented, with secondary metabolites like flavonoids and glycosides being implicated in this activity. phytojournal.comscialert.net Methanolic extracts from seagrasses, including Thalassia, have shown notable antifungal activity against organisms such as Penicillium chrysogenum. dntb.gov.ua The development of natural products as antifungal agents is an area of growing interest due to the rise of drug-resistant fungal infections. nih.gov Flavonoids, the structural class to which this compound belongs, are known to possess antifungal properties, and their investigation represents a promising avenue for developing new therapies. nih.govresearchgate.net While direct studies detailing the specific antifungal efficacy of purified this compound are limited, the activity of extracts from its source organism, Thalassia hemprichii, points towards its potential role in this biological effect. scialert.net

Biofouling, the accumulation of microorganisms on submerged surfaces, poses significant challenges. up.pt Marine organisms that remain free from this process often do so through the production of chemical deterrents. up.pt The secondary metabolites produced by seagrasses are believed to function as these defensive substances. researchgate.netredalyc.org

Flavonoids, particularly sulfated glycosylated flavones like the thalassiolins, have been identified as potential non-toxic antifouling agents. up.pt The natural function of this compound and its congeners is likely to provide the producing organism with a defense mechanism against marine pathogens and the settlement of fouling organisms, highlighting their ecological importance. researchgate.netup.pt This has spurred research into synthesizing analogues of this compound, aiming to develop new, environmentally friendly antifouling solutions. up.pt

Antiviral Research Trajectories

The antiviral properties of this compound have been a primary focus of research, with significant findings related to its inhibitory effects on key enzymes in HIV and Hepatitis C Virus.

This compound has been identified as a potent inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, which is essential for integrating the viral DNA into the host genome. researchgate.netnih.gov The compound targets the strand transfer reaction catalyzed by the integrase. researchgate.net The presence of a sulfated beta-D-glucose substituent is a distinguishing feature of the thalassiolins and contributes significantly to their potency against the HIV integrase. researchgate.netnih.gov

In vitro assays demonstrated that this compound is the most active among its initially discovered congeners (Thalassiolin B and C). researchgate.netnih.gov Molecular modeling studies further support these findings, indicating a probable favorable binding mode at the catalytic core domain of the HIV-1 integrase. researchgate.netscience.gov

Table 1: In Vitro Anti-HIV Activity of this compound

| Compound | Target/Assay | Potency (IC₅₀) |

| This compound | HIV Integrase (Strand Transfer) | 0.4 µM |

| This compound | HIV Integrase (Terminal Cleavage) | 2.1 µg/ml |

| This compound | HIV Replication (MAGI Cell Assay) | 30 µM |

Data sourced from references researchgate.netphytojournal.comnih.gov.

Research has also explored the activity of thalassiolins against the Hepatitis C Virus (HCV), specifically targeting the NS3/4A protease, an enzyme crucial for viral replication. nih.gov A congener of this compound, named Thalassiolin D, was isolated from the seagrass Thalassia hemprichii. science.govresearchgate.net

In vitro studies showed that Thalassiolin D inhibits the protease activity of HCV. phytojournal.comresearchgate.net This finding highlights the potential of the thalassiolin chemical scaffold as a basis for developing inhibitors against HCV. nih.gov

Table 2: In Vitro Anti-HCV Protease Activity of a Thalassiolin Congener

| Compound | Target | Potency (IC₅₀) | Source Organism |

| Thalassiolin D | HCV Protease | 16 µM | Thalassia hemprichii |

Data sourced from references phytojournal.comscience.govresearchgate.net.

Antioxidant Capacity and Modulation of Cellular Redox State

In Vitro Radical Scavenging Assays (e.g., DPPH)

Thalassiolin B, a congener of this compound, has demonstrated notable antioxidant activity. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, Thalassiolin B exhibited an EC50 of 100 μg/mL. nih.gov An aqueous ethanol (B145695) extract of Thalassia testudinum leaves, known as BM-21 and rich in polyphenolic metabolites including thalassiolins, also showed dose-dependent scavenging of the DPPH radical, with a maximal effect of 75.5% at a concentration of 250 μg/mL. researchgate.net The DPPH assay is a common and straightforward method for evaluating the antioxidant potential of various substances by measuring their ability to scavenge this stable free radical. nih.govcosmobiousa.com The assay's simplicity and applicability to both hydrophilic and lipophilic antioxidants make it a valuable tool in antioxidant research. nih.gov

Table 1: DPPH Radical Scavenging Activity of Thalassiolin B and a T. testudinum extract.

| Substance | Assay | Result |

|---|---|---|

| Thalassiolin B | DPPH radical scavenging | EC50 = 100 μg/mL nih.gov |

Assessment of Reactive Oxygen Species (ROS) Generation and Antioxidant Depletion in Cells

Thalassiolin B has been shown to influence the cellular redox state by inducing the generation of reactive oxygen species (ROS). nih.govresearchgate.net In studies using HCT15 human colorectal cancer cells, treatment with Thalassiolin B at its IC50 value led to a significant increase in intracellular ROS levels. nih.gov This effect was accompanied by a depletion of sulfhydryl concentration in these cells. nih.gov The increase in ROS was confirmed by 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining, a fluorescent probe that measures ROS activity within the cell. nih.govassaygenie.com When the cells were pre-treated with the antioxidant N-acetylcysteine, the fluorescence, and therefore the level of ROS, was significantly reduced. nih.gov This suggests that the cytotoxic effects of Thalassiolin B on these cancer cells may be linked to the overproduction of ROS. nih.gov

Neuroprotective Effects Related to Antioxidant Properties

An extract from the marine plant Thalassia testudinum, standardized to its Thalassiolin B content, has demonstrated neuroprotective effects that are attributed to its antioxidant properties. redalyc.orgresearchgate.net In a rat model of focal ischemia, oral pre-treatment with this extract prevented behavioral deficits, reduced infarct volume, and decreased neuronal damage. researchgate.net The treatment also counteracted the increase in oxidative stress in the cortex and striatum by preventing lipid peroxidation and protein damage, while increasing the activity of antioxidant enzymes and the levels of glutathione (B108866). researchgate.net Further studies on acrylamide-induced neurotoxicity in mice showed that the extract prevented the decrease in the antioxidant enzymes glutathione peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) in the sciatic nerve, cerebellum, and brain. jppres.com These findings suggest that the neuroprotective activity of the extract is at least partly mediated by its antioxidative properties. jppres.com

Dermatological Research Applications (Focus on Thalassiolin B, but relevant for context)

Skin Repair and Regeneration Studies (e.g., UVB-induced damage)

The protective and regenerative effects of thalassiolins on skin, particularly against damage induced by ultraviolet-B (UVB) radiation, have been substantiated in preclinical models. Research has centered on congeners like Thalassiolin B, isolated from the marine plant Thalassia testudinum (turtle grass). nwpii.com

In a notable study, the daily topical application of an aqueous ethanolic extract from T. testudinum on UVB-irradiated mouse skin demonstrated a significant, dose-dependent recovery from macroscopic skin alterations over a six-day period. researchgate.netnih.gov The most substantial effect, a 90% recovery, was observed at a dose of 240 μg/cm². researchgate.netnih.gov Further investigation through bioassay-guided fractionation identified Thalassiolin B as the primary active compound responsible for these skin-regenerating properties. researchgate.netnih.gov When applied topically at the same concentration (240 μg/cm²), pure Thalassiolin B markedly reduced the visible signs of UVB-induced skin damage, leading to a skin appearance comparable to that of the undamaged control group. researchgate.net

Chronic exposure to UV radiation is a primary cause of skin photoaging, characterized by damage to dermal collagen, elastic fibers, and epidermal cells. tmrjournals.commdpi.com Preclinical studies show that compounds capable of mitigating this damage can help restore skin elasticity and slow the wrinkling process. researchgate.net The damage from UVB radiation often manifests as increased epidermal thickness and the degradation of collagen fibers in the dermis. mdpi.com The demonstrated ability of Thalassiolin B to promote the recovery of skin integrity highlights its potential as a therapeutic agent for photodamaged skin.

Table 1: Efficacy of T. testudinum Extract and Thalassiolin B on UVB-Damaged Skin

| Test Substance | Dosage | Observation Period | Key Finding | Source |

| Thalassia testudinum Aqueous Ethanolic Extract | 240 μg/cm² | 6 days | 90% recovery of macroscopic skin alterations. | researchgate.netnih.gov |

| Thalassiolin B | 240 μg/cm² | 6 days | Markedly reduces skin UVB-induced damage. | researchgate.netnih.gov |

Cellular Mechanisms Underlying Dermal Protection

The dermal protective effects of this compound and its congeners are strongly linked to their potent antioxidant properties. UV radiation exposure triggers excessive production of reactive oxygen species (ROS), leading to oxidative stress. tmrjournals.commdpi.com This oxidative stress is a key driver of cellular damage, inflammation, and the breakdown of the skin's structural components. tmrjournals.commdpi.com

Thalassiolin B has been identified as an effective radical scavenger. researchgate.netnih.gov In vitro assays demonstrated its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical, with a half-maximal effective concentration (EC₅₀) of 100 μg/ml. researchgate.netnih.gov This antioxidant capacity is believed to be the primary mechanism behind the skin-regenerating effects observed in preclinical models. researchgate.net By neutralizing free radicals, thalassiolins can help mitigate the cascade of damage initiated by UVB exposure, which includes lipid peroxidation and damage to crucial cellular proteins and DNA. mdpi.com

Furthermore, research indicates that other flavonoids found in marine plants possess significant antioxidant and anti-inflammatory activities that contribute to skin health. researchgate.netmdpi.com These compounds can modulate key signaling pathways involved in inflammation and the degradation of the extracellular matrix. mdpi.com For instance, UVB exposure is known to activate matrix metalloproteinases (MMPs), enzymes that break down collagen, and to suppress collagen gene expression. mdpi.com The antioxidant action of compounds like thalassiolins can interfere with these damaging pathways, thereby protecting the skin's structural integrity. This compound itself has also been shown to possess radical scavenging activity, with an IC₅₀ value of 48 μM in a DPPH assay. uni-duesseldorf.de

Table 2: Antioxidant Activity of Thalassiolin Congeners

| Compound | Assay | Result (IC₅₀ / EC₅₀) | Source |

| Thalassiolin B | DPPH Radical Scavenging | EC₅₀ = 100 μg/ml | researchgate.netnih.gov |

| This compound | DPPH Radical Scavenging | IC₅₀ = 48 μM | uni-duesseldorf.de |

Molecular and Cellular Mechanisms of Action

Enzyme Target Identification and Characterization

Thalassiolin A has been shown to interact with and modulate the activity of several key enzymes involved in viral replication and host metabolism.

Direct Inhibition of Viral Enzymes (HIV Integrase, HCV Protease)

A significant area of research has focused on the antiviral properties of this compound, particularly its ability to inhibit enzymes crucial for viral life cycles.

HIV Integrase: this compound has been identified as a potent inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. nih.govresearchgate.net This enzyme is essential for the integration of viral DNA into the host genome, a critical step in HIV replication. nih.gov In vitro studies have demonstrated that this compound inhibits the strand transfer reaction catalyzed by HIV integrase with a half-maximal inhibitory concentration (IC50) of 0.4 µM. nih.govcapes.gov.br The antiviral activity was also observed in cell-based assays, showing an IC50 of 30 µM. nih.govcapes.gov.br Molecular modeling suggests that this compound likely binds to the catalytic core domain of HIV-1 integrase. nih.govcapes.gov.br The presence of the sulfated glucose group is a distinguishing feature that enhances its inhibitory potency against the integrase enzyme. nih.govresearchgate.net

A related compound, Thalassiolin D, has been shown to inhibit the hepatitis C virus (HCV) NS3-NS4A protease, an enzyme vital for viral replication, with an IC50 of 16 µM. researchgate.net HCV protease inhibitors work by blocking the post-translational processing of the viral polyprotein, thereby preventing the formation of mature, functional viral proteins. nih.govxiahepublishing.com

Table 1: Inhibitory Activity of this compound on Viral Enzymes

| Enzyme Target | Virus | IC50 Value | Reference |

| HIV Integrase (Strand Transfer) | HIV-1 | 0.4 µM | nih.govcapes.gov.br |

| Antiviral Activity (in vitro) | HIV-1 | 30 µM | nih.govcapes.gov.br |

Modulation of Phase I Metabolizing Enzymes (e.g., Cytochrome P450 1A1, 2B)

This compound and its related compounds have been found to modulate the activity of cytochrome P450 (CYP) enzymes, which are key players in the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govresearchgate.net These enzymes are central to phase I metabolism. nih.gov

Specifically, studies have investigated the effects of extracts from Thalassia testudinum, rich in thalassiolins, on CYP1A and CYP2B subfamilies. nih.govresearchgate.net While a crude extract of T. testudinum (Th) showed only a slight inhibitory effect on human recombinant CYP1A1 at the highest concentration tested, a polyphenolic fraction (PF) and Thalassiolin B demonstrated significant inhibition. nih.gov The crude extract did not show significant inhibition of CYP1A2. nih.gov No considerable changes were observed in the activity of CYP2B isoforms. nih.gov The modulation of these enzymes, particularly the inhibition of CYP1A1 which is involved in the bioactivation of pro-carcinogens, suggests a potential role in chemoprevention. nih.govnih.gov

Table 2: Modulatory Effects of Thalassia testudinum Components on Cytochrome P450 Enzymes

| Compound/Fraction | Enzyme | Effect | Ki Value | Reference |

| Thalassia testudinum extract (Th) | Rat CYP1A1 | Inhibition | 54.16 ± 9.09 µg/mL | nih.gov |

| Polyphenolic Fraction (PF) | Rat CYP1A1 | Inhibition (Mixed-type) | 5.96 ± 1.55 µg/mL | nih.gov |

| Thalassiolin B (TB) | Rat CYP1A1 | Inhibition (Mixed-type) | 3.05 ± 0.89 µg/mL | nih.gov |

| Polyphenolic Fraction (PF) | Human CYP1A1 | Inhibition (Mixed-type) | 197.1 ± 63.40 µg/mL | nih.gov |

| Thalassiolin B (TB) | Human CYP1A1 | Inhibition (Non-competitive) | 203.10 ± 17.29 µg/mL | nih.gov |

| Thalassia testudinum extract (Th) | Rat CYP2B | No appreciable change | N/A | nih.gov |

Effects on Other Relevant Metabolic Enzymes (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. mdpi.comnih.gov While direct studies on this compound's effect on α-glucosidase are limited, research on flavonoids, the class of compounds to which this compound belongs, has shown significant α-glucosidase inhibitory activity. nih.gov For instance, certain flavonoids have demonstrated IC50 values much lower than the prescribed drug acarbose. nih.gov The inhibitory mechanism is often non-competitive. mdpi.com This suggests that this compound, as a flavonoid, may also possess the potential to inhibit this enzyme, although specific studies are required for confirmation.

Receptor and Ion Channel Modulation (e.g., Acid-Sensing Ion Channels)

Thalassiolin B, a closely related compound to this compound, has been shown to modulate the activity of acid-sensing ion channels (ASICs). nih.govresearchgate.net ASICs are proton-gated cation channels widely expressed in the nervous system and are involved in various physiological and pathological processes, including pain sensation. nih.govfrontiersin.org

Studies have demonstrated that an extract of Thalassia testudinum (BM-21), containing Thalassiolin B as a major component, and purified Thalassiolin B itself, can selectively inhibit fast-desensitizing ASIC currents in dorsal root ganglion (DRG) neurons. nih.govresearchgate.net This inhibitory action is neither pH- nor voltage-dependent. nih.gov The inhibition of these channels by Thalassiolin B is believed to contribute to the antinociceptive effects observed with the extract. nih.govresearchgate.net

Intervention in Key Cellular Signaling Pathways (e.g., Apoptosis Induction, Oxidative Stress Response)

Thalassiolin compounds have been implicated in the modulation of critical cellular signaling pathways, including those leading to apoptosis and responding to oxidative stress.

A polyphenolic fraction from T. testudinum and Thalassiolin B have been shown to induce apoptosis in human colorectal cancer cells (HCT15). nih.govresearchgate.net This was evidenced by an increase in the number of apoptotic cells, as detected by annexin-V staining. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells. mdpi.com

Furthermore, these compounds were found to significantly increase the generation of intracellular reactive oxygen species (ROS). nih.gov While low levels of ROS can promote cell growth, excessive levels can trigger signaling cascades that inhibit proliferation and induce apoptosis. nih.gov This suggests that the cytotoxic effects of Thalassiolin B on cancer cells may be at least partially mediated by the overproduction of ROS, leading to an oxidative stress response and subsequent apoptosis. researchgate.netnih.gov

Interaction with Cellular Macromolecules (e.g., DNA intercalation, alteration of bacterial cell wall permeability)

The interaction of this compound with major cellular macromolecules like DNA and bacterial cell walls represents another facet of its mechanism of action.

While direct evidence for DNA intercalation by this compound is not explicitly detailed in the provided search results, flavonoids, as a class, are known to interact with DNA. DNA intercalating agents insert themselves between the base pairs of DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. csuohio.edunih.gov This mechanism is a hallmark of many anticancer drugs. nih.gov

Regarding bacterial interactions, the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria are crucial barriers that control the entry of substances. nih.govmdpi.com Altering the permeability of these structures can increase bacterial susceptibility to other antimicrobial agents. libretexts.orgdovepress.com While specific studies on this compound's effect on bacterial cell wall permeability are not available in the provided results, the general ability of plant-derived compounds to interact with and disrupt bacterial envelopes is a known antimicrobial strategy.

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Structural Determinants for Biological Activities

The fundamental structure of Thalassiolin A consists of three key components: a flavone (B191248) aglycone (luteolin), a glycosidic unit (a sugar), and a sulfate (B86663) group. SAR studies reveal that the biological activity is not conferred by a single region of the molecule, but rather by the interplay of these structural determinants. nih.govup.pttaylorfrancis.com The core flavone skeleton provides the basic framework for interaction with biological targets, while the nature and positioning of substituents on its aromatic rings (A and B rings) are critical. nih.govscispace.com

Role of Sulfation Position and Degree on Activity Profiles (e.g., 2"-sulfate, 3'-sulfate)

A distinguishing feature of thalassiolins is the presence of sulfate groups, and their position and number are critical determinants of biological activity. up.pt The degree of sulfation (DS)—the number of sulfate groups per monosaccharide—and the specific location of these groups can dramatically alter a compound's interaction with biological targets. researchgate.net

This compound is characterized by a single sulfate group at the 2"-position of its glucose moiety. phytojournal.com In contrast, Thalassiolin C contains two sulfate groups, one at the 2"-position and another at the 3'-position of the luteolin (B72000) aglycone. phytojournal.com This difference in sulfation directly impacts bioactivity. Studies on other sulfated polysaccharides have shown that an increased degree of sulfation can enhance anticoagulant and antiviral activities. researchgate.netplos.org For example, in chondroitin (B13769445) sulfate, increasing the number of sulfate groups per disaccharide unit generally correlates with increased biological effect. plos.org

The position of the sulfate is equally important. researchgate.netdiva-portal.org Thalassiolin D, for instance, is diosmetin (B1670712) 7-O-β-glucosyl-2"-sulphate, which shares the 2"-sulfate on the sugar with this compound but has a different aglycone. researchgate.net Its activity against HCV protease highlights the importance of this particular sulfation pattern. researchgate.net The comparison between analogs like luteolin 7-sulfate and luteolin 7,3'-disulfate further reinforces that both the number and precise placement of sulfate groups on the flavonoid structure are key to defining the activity profile. scirp.org The loss of the BPNT2 phosphatase, which is involved in the sulfation pathway, has been shown to impair glycosaminoglycan sulfation, leading to skeletal abnormalities and underscoring the physiological importance of correct sulfation patterns. nih.gov

| Compound | Aglycone | Sulfation Position(s) | Reported Biological Activity Highlight |

|---|---|---|---|

| This compound | Luteolin | 2"-sulfate (on glucoside) | Inhibits HIV-1 integrase strand transfer (IC₅₀ = 0.4 μg/ml). phytojournal.com |

| Thalassiolin C | Luteolin | 3'-sulfate (on aglycone), 2"-sulfate (on glucoside) | Weakly inhibits HIV-1 integrase (IC₅₀ = 30-100 μM). phytojournal.com |

| Thalassiolin D | Diosmetin | 2"-sulfate (on glucoside) | Inhibits HCV protease (IC₅₀ = 16 μM). researchgate.net |

| Luteolin 7-sulphate | Luteolin | 7-sulfate (on aglycone) | Identified in Zostera marina; inhibits marine bacteria settlement. scirp.orgresearchgate.net |

| Luteolin 7,3'-disulphate | Luteolin | 7-sulfate, 3'-sulfate (on aglycone) | Major flavonoid identified in Zostera marina. scirp.org |

Influence of Flavone Aglycone Structure (e.g., Luteolin, Diosmetin, Chrysoeriol) on Activity and Selectivity

The aglycone, or the non-sugar core of the flavonoid, provides the foundational structure for biological activity, and minor changes to it can lead to significant shifts in potency and selectivity. nih.govscispace.com The most common aglycones in the thalassiolin family and related marine flavonoids are luteolin, diosmetin, and chrysoeriol (B190785). phytojournal.comresearchgate.netscirp.orgnih.gov These three flavones are structurally very similar, differing only in the methylation pattern of the hydroxyl groups on the B-ring.

Luteolin: 3',4'-dihydroxy

Diosmetin: 4'-methoxy, 3'-hydroxy

Chrysoeriol: 3'-methoxy, 4'-hydroxy

This subtle difference—the position of a single methyl group—dramatically influences their biological profiles. For example, a comparative study on the antimicrobial effects of these three aglycones revealed significant differences in their activity spectra. mdpi.com Chrysoeriol demonstrated superior activity against several Gram-positive bacteria compared to luteolin and was effective against Proteus hauseri, where luteolin and diosmetin were inactive. mdpi.com Conversely, luteolin inhibited certain Gram-negative strains that chrysoeriol did not. mdpi.com Remarkably, diosmetin showed no antimicrobial activity against any of the pathogens tested in that study. mdpi.com

This demonstrates that the specific arrangement of hydroxyl and methoxy (B1213986) groups on the B-ring is a key factor for both the potency and the selectivity of the compound's activity. This compound is based on luteolin, while Thalassiolin B is the chrysoeriol analog (chrysoeriol 7-β-D-glucopyranosyl-2"-sulphate). phytojournal.comnih.gov The differing activities of these parent compounds can be attributed, in part, to these underlying differences in their aglycone structures.

| Aglycone | B-Ring Substitution | Related Compound | Activity Highlight |

|---|---|---|---|

| Luteolin | 3',4'-Dihydroxy | This compound | Active against various Gram-positive and some Gram-negative bacteria. mdpi.com |

| Chrysoeriol | 3'-Methoxy, 4'-Hydroxy | Thalassiolin B | Shows better antimicrobial activity than luteolin against certain pathogens, including MRSA. mdpi.com |

| Diosmetin | 4'-Methoxy, 3'-Hydroxy | Thalassiolin D | Reported to have no antimicrobial activity in a comparative study against 17 pathogens. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize and predict the biological activity of chemical compounds. nih.govnih.gov QSAR methodologies aim to build a mathematical or statistical model that correlates the chemical structure of a series of compounds with their measured biological activity. protoqsar.comtoxicology.org This approach moves beyond qualitative SAR observations to create predictive tools for drug design.

The general workflow for a QSAR study involves several key steps:

Data Set Preparation: A series of structurally related compounds (like this compound and its analogs) with experimentally determined biological activities is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (charge distribution), steric (size, shape), and hydrophobic characteristics.

Model Development: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). toxicology.org

Model Validation: The model's robustness and predictive power are rigorously tested using internal and external validation methods to ensure it can accurately predict the activity of new, untested compounds. nih.gov

While specific, published QSAR models for this compound are not widely available, this approach holds significant promise for the future development of its analogs. By creating a QSAR model for a series of thalassiolins with varying aglycones, glycosylation patterns, and sulfation profiles, researchers could predict the activity of novel, yet-to-be-synthesized structures. researchgate.net This predictive capability would allow for the virtual screening of large chemical libraries and the prioritization of candidates with the highest predicted potency and desired selectivity, thereby accelerating the discovery of new therapeutic agents based on the thalassiolin scaffold. nih.gov

Biosynthetic Pathways and Synthetic Approaches

Proposed Biosynthetic Route of Thalassiolin A in Seagrasses

The biosynthesis of complex natural products like this compound in seagrasses involves a multi-step process, beginning with primary metabolism and branching into specialized secondary metabolite pathways. The proposed route for this compound leverages the well-established flavonoid pathway, followed by specific modification steps. rhhz.net

The formation of the vast array of flavonoids found in plants begins with the shikimate pathway, a major metabolic route that produces aromatic amino acids. rhhz.netunf.edu The biosynthesis of this compound's core flavonoid structure, luteolin (B72000), is initiated from the amino acid L-phenylalanine. unf.eduresearchgate.net

The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA. researchgate.net This activated thioester serves as a crucial entry point into flavonoid biosynthesis. The first committed step is catalyzed by chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.netnasa.gov Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone, naringenin. researchgate.net

From naringenin, the pathway diverges to create various flavonoid classes. To form the luteolin skeleton of this compound, naringenin undergoes hydroxylation at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Subsequent oxidation of the C-ring by a flavone (B191248) synthase (FNS) would generate the flavone, luteolin. This aglycone is the direct precursor for the subsequent glycosylation and sulfation steps that yield this compound. researchgate.net

Table 1: Key Enzymes and Intermediates in the Biosynthesis of the Luteolin Aglycone

| Precursor/Intermediate | Enzyme | Product |

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) & others | p-Coumaroyl-CoA |

| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin |

| Naringenin | Flavanone 3-Hydroxylase (F3H) | Dihydrokaempferol |

| Dihydrokaempferol | Flavonoid 3'-Hydroxylase (F3'H) | Dihydroquercetin |

| Dihydroquercetin | Flavonol Synthase (FLS) | Quercetin |

| Naringenin | Flavonoid 3'-Hydroxylase (F3'H) | Eriodictyol |

| Eriodictyol | Flavone Synthase (FNS) | Luteolin |

Once the luteolin aglycone is synthesized, it undergoes two crucial modifications to become this compound: glycosylation and sulfation. These steps enhance the molecule's solubility and biological activity.

Glycosylation: This process involves the attachment of a sugar moiety, in this case, a glucose molecule, to the luteolin backbone. This reaction is catalyzed by a specific glycosyltransferase (GT) . csic.es GTs transfer a sugar residue from an activated donor molecule, such as UDP-glucose, to an acceptor, which here is the 7-hydroxyl group of luteolin. csic.es This results in the formation of luteolin-7-O-glucoside. The high regio- and stereoselectivity of GTs ensures the precise formation of the correct glycosidic bond. csic.es

Sulfation: The final step in the biosynthesis of this compound is the sulfation of the glucose moiety. This reaction is carried out by a sulfotransferase (SULT) , an enzyme that transfers a sulfonate group (SO₃⁻) from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the sugar. nih.gov In this compound, the sulfate (B86663) group is attached to the 2''-position of the glucose ring. The presence of sulfated flavonoids is a known characteristic of several seagrass genera, including Thalassia, suggesting that these organisms possess the specific sulfotransferases required for this modification. rhhz.netresearchgate.net

Strategies for Chemoenzymatic Synthesis of this compound and its Analogues

The total chemical synthesis of complex glycosylated and sulfated natural products can be challenging. Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of chemical synthesis for creating the core structure with the high selectivity of enzymatic catalysis for modifications. mdpi.comnih.govmdpi.com

A plausible chemoenzymatic strategy for this compound would involve:

Chemical Synthesis of the Aglycone: The luteolin backbone can be efficiently prepared using established organic synthesis methods. up.pt

Enzymatic Glycosylation: The synthesized luteolin would then be subjected to an enzymatic reaction using a specific glycosyltransferase (GT) and an activated sugar donor like UDP-glucose. csic.esrsc.org This step introduces the glucose moiety at the desired position with high stereospecificity, avoiding the need for complex protection and deprotection steps common in purely chemical glycosylation. researchgate.net

Enzymatic Sulfation: The resulting luteolin-7-O-glucoside would then be treated with a sulfotransferase (SULT) and the sulfate donor PAPS to attach the sulfate group to the sugar, yielding this compound. researchgate.netglycoforum.gr.jp

This approach is also highly adaptable for creating analogues of this compound. nih.gov By using different glycosyltransferases or engineered enzymes, various sugars could be attached to the luteolin core. Similarly, employing different sulfotransferases could potentially lead to sulfation at different positions on the sugar or the flavonoid ring. This strategy allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies. up.ptmdpi.com

Heterologous Biosynthesis and Pathway Engineering for Sustainable Production

Extracting this compound directly from seagrasses is often inefficient and not environmentally sustainable. upv.edu.ph Heterologous biosynthesis, which involves transferring the entire biosynthetic pathway into a well-characterized microbial host, presents a promising solution for sustainable production. researchgate.netnih.govnih.gov

The process for establishing heterologous production of this compound would involve:

Gene Identification: The first step is to identify and isolate all the genes from the seagrass that encode the necessary enzymes: the core flavonoid pathway enzymes (PAL, CHS, CHI, F3'H, FNS), the specific glycosyltransferase, and the specific sulfotransferase.

Host Selection and Pathway Reconstruction: These genes would then be cloned into a suitable expression vector and introduced into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. researchgate.netnih.gov These hosts are well-understood, grow rapidly on simple media, and are amenable to genetic engineering. nih.gov

Pathway Engineering and Optimization: Simply introducing the genes is often not sufficient for high-yield production. researchgate.netresearchgate.net Pathway engineering strategies are employed to optimize the metabolic flux towards the target compound. mdpi.comnih.gov This can include:

Overexpression of rate-limiting enzymes: Increasing the levels of enzymes that catalyze slow steps in the pathway. nih.gov

Balancing enzyme expression: Ensuring that all enzymes in the pathway are present in the correct ratios to avoid the accumulation of toxic intermediates.

Enhancing precursor supply: Engineering the host's primary metabolism to produce more of the necessary precursors, such as L-phenylalanine and malonyl-CoA. mdpi.com

Knocking out competing pathways: Deleting genes that divert precursors away from the desired biosynthetic route. nih.gov

Cofactor engineering: Ensuring a sufficient supply of cofactors like NADPH, ATP, and PAPS. google.com

By systematically applying these metabolic engineering techniques, it is feasible to develop a microbial cell factory capable of producing this compound and its analogues in a sustainable and scalable manner. nih.gov

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Quantification of Thalassiolin A in Biological Matrices and Environmental Samples

The accurate quantification of this compound in complex matrices such as seagrass tissues, seawater, and biological samples is crucial for ecological studies, biosynthesis research, and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the cornerstone techniques for this purpose. nih.govmdpi.comresearchgate.net

Detailed research has focused on the chromatographic separation of flavonoids from marine plants. For sulfated flavonoids like this compound, reversed-phase chromatography is commonly employed. mdpi.comfrontiersin.org The separation is typically achieved on C18 columns, which are effective for resolving polar to moderately nonpolar compounds. frontiersin.orgd-nb.info Gradient elution using a mobile phase consisting of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is standard practice. d-nb.infopharmtech.com The addition of an acid, like formic acid, to the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry. d-nb.infomdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for the analysis of sulfated flavonoids. frontiersin.org In negative ion mode electrospray ionization (ESI), this compound and similar compounds exhibit a characteristic fragmentation pattern involving the neutral loss of the sulfate (B86663) group (SO₃), which can be used for selective detection and identification in complex mixtures. frontiersin.orgmdpi.com

The following table summarizes typical chromatographic conditions used for the analysis of sulfated flavonoids, which are applicable for developing a quantification method for this compound.

| Parameter | Description |

| Chromatography System | HPLC or UPLC |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comsemanticscholar.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid d-nb.info |

| Elution Mode | Gradient elution pharmtech.com |

| Flow Rate | 0.5 - 1.0 mL/min for HPLC; lower for UPLC rsc.org |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) pensoft.netagroparistech.fr |

| DAD Wavelength | ~280 nm and ~350 nm for flavonoids pensoft.net |

| MS Ionization | Electrospray Ionization (ESI), typically in negative mode for sulfated compounds frontiersin.org |

| MS Analysis | Full scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

High-Throughput Screening Assays for Bioactivity Profiling and Compound Prioritization

High-throughput screening (HTS) is an essential methodology in drug discovery and bioactivity profiling, allowing for the rapid testing of thousands of compounds. nih.gov For this compound, which has shown potential as an HIV-1 integrase inhibitor, HTS assays are critical for evaluating its potency and mechanism of action. nih.gov

Biochemical assays are a primary tool for HTS. These assays directly measure the enzymatic activity of a target protein. For HIV-1 integrase, two key catalytic steps are targeted: 3'-processing and strand transfer. nih.gov HTS assays have been developed to monitor these reactions, often using fluorescence-based methods like time-resolved fluorescence (TRF) or fluorescence resonance energy transfer (FRET). researchgate.netkuleuven.be In such an assay, a synthetic DNA substrate mimicking the viral DNA terminus is incubated with the integrase enzyme and the test compound. Inhibition of the enzymatic reaction by the compound results in a measurable change in the fluorescent signal, allowing for the rapid identification of active inhibitors. researchgate.netkuleuven.be

Cell-based assays represent another crucial HTS approach. These assays evaluate the effect of a compound in a cellular context, providing insights into factors like cell permeability and cytotoxicity. nih.gov For anti-HIV activity, cell-based assays often use reporter gene systems. For instance, a cell line can be engineered to express a reporter protein, such as luciferase, upon successful HIV infection and integration. medcraveonline.com When these cells are infected with HIV in the presence of an inhibitor like this compound, a reduction in the reporter signal indicates antiviral activity. nih.govmedcraveonline.com These assays are highly sensitive, reliable, and amenable to automation, making them ideal for screening large libraries of natural products. medcraveonline.com

The following table summarizes HTS assays relevant to the bioactivity profiling of this compound.

| Assay Type | Target | Principle |

| Biochemical Assay | HIV-1 Integrase (3'-processing) | Measures the enzymatic cleavage of a dinucleotide from a synthetic viral DNA substrate, often detected by time-resolved fluorescence (TRF). researchgate.netkuleuven.be |

| Biochemical Assay | HIV-1 Integrase (Strand Transfer) | Measures the integration of the processed DNA substrate into a target DNA molecule, often detected by fluorescence. nih.gov |

| Cell-Based Assay | HIV-1 Replication | Uses a reporter cell line (e.g., expressing luciferase) that produces a signal upon viral infection and integration. Inhibition of replication reduces the signal. nih.govmedcraveonline.com |

| Phenotypic Screening | General Bioactivity | Utilizes various cell lines and assays (e.g., cytotoxicity, gene expression profiling) to identify a broad range of biological effects of a natural product extract or pure compound. rsc.orgpnas.org |

This table is interactive. Users can sort columns by clicking on the headers.

Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis

Understanding the distribution and dynamics of this compound within its natural environment is a significant challenge that can be addressed with advanced spectroscopic techniques. These methods offer the potential for in situ and real-time analysis, minimizing sample preparation and providing a more accurate picture of the compound's role in the seagrass.

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for the in situ analysis of plant metabolites. nih.govacs.org It has been successfully used to identify and quantify flavonoids within intact plant tissues. nih.govacs.org By generating a Raman map, the spatial distribution of specific compounds within a leaf or other plant part can be visualized. nih.gov This approach could be applied to seagrass leaves to determine the precise location of this compound, providing insights into its potential ecological functions, such as defense against pathogens or herbivores. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is another advanced technique for visualizing the spatial distribution of molecules in tissue sections. frontiersin.org MALDI-MSI has been used to map the location of various flavonoids in plant seeds. frontiersin.org This technique could be adapted to study this compound in seagrass tissues, revealing its distribution in different parts of the plant, such as leaves and rhizomes, and how this distribution might change in response to environmental stressors.

For real-time monitoring of chemical compounds in the marine environment, innovative tools like the In situ Marine moleculE Logger (I-SMEL) have been developed. nih.govacs.org This technology uses solid-phase extraction to capture and concentrate molecules directly from the surrounding water. nih.gov By deploying such a device in a seagrass meadow, it would be possible to monitor the release of this compound and other metabolites from Thalassia species in real-time, offering unprecedented insights into the chemical ecology of these important marine ecosystems. nih.govmdpi.com

Ecological Significance and Environmental Interactions

Role of Thalassiolin A in Marine Ecosystem Chemical Ecology

The chemical ecology of seagrasses is complex, involving a suite of secondary metabolites that serve as a defense mechanism against various environmental stressors. nih.gov Sulfated flavonoids, including this compound, are key components of this chemical arsenal, contributing to anti-herbivory defense and potentially mediating interspecies communication. The production of these compounds is considered an important adaptation for survival in the marine environment. nih.govnih.gov

Anti-herbivory:

Sulfated flavonoids are recognized for their role as herbivore deterrents in some seagrass species. nih.gov The presence of these compounds can decrease the palatability of seagrass tissues, discouraging consumption by herbivores such as sea urchins. frontiersin.orgresearchgate.net For instance, studies on Zostera noltei have suggested that sulfated flavonoids can reduce the attractiveness of sugars to the sea urchin Paracentrotus lividus. frontiersin.org While direct studies on this compound's anti-herbivory effects are specific, its classification as a sulfated flavonoid suggests a similar protective function in Thalassia hemprichii. scialert.net The production of such chemical defenses is a crucial strategy for seagrasses to counteract predator attacks and survive in their environment. scialert.net The accumulation of anthocyanins, another class of flavonoids, in floral tissues may also serve as a strategy to deter herbivores by signaling metabolic investment or reducing palatability. researchgate.net

Interspecies communication:

| Compound Class | Example Compound(s) | Seagrass Source | Documented/Proposed Ecological Role |

| Sulfated Flavonoids | Luteolin-7-sulfate, Diosmetin-7-sulfate | Zostera marina | Anti-herbivory, Inhibition of microbial settlement (anti-fouling) |

| Sulfated Flavonoids | This compound, Thalassiolin D | Thalassia hemprichii | Chemical defense, Potential anti-herbivory and antimicrobial activity |

| Flavonoids | General | Zostera noltei | Herbivore deterrence by reducing sugar attractiveness |

Biogeochemical Cycling and Environmental Fate of Sulfated Flavonoids in Coastal Systems

The production and release of sulfated flavonoids like this compound by seagrasses are intrinsically linked to the biogeochemistry of coastal ecosystems. The biosynthesis of these compounds is thought to be an ecological adaptation to environments rich in mineral salts, particularly the high concentrations of sulfate (B86663) ions found in seawater. nih.govnih.gov

The sulfation of flavonoids, which is the addition of a sulfate group, significantly increases their water solubility. nih.govnih.gov This property is crucial for their transport and storage within the plant and influences their fate upon release into the marine environment. mdpi.com The flavonoid sulfate ester bonds can be unstable and may undergo hydrolysis during extraction and storage, particularly under acidic conditions. nih.gov However, studies on Zostera marina extracts have shown that these compounds can have good stability in solutions containing weak acids like formic acid. nih.gov

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Novel or Underexplored Bioactivities of Thalassiolin A

While preliminary research has identified this compound as a potential inhibitor of enzymes such as human inducible nitric oxide synthase and reactive oxygen species (ROS) 1 kinase, its full therapeutic spectrum remains largely unexplored. f1000research.comf1000research.com Given the broad range of biological activities demonstrated by flavonoids, future investigations should systematically screen this compound for other significant bioactivities.

Anti-inflammatory Properties: Many flavonoids exhibit potent anti-inflammatory effects. nih.govmdpi.com Research on extracts from seagrasses, the source of this compound, has demonstrated the presence of compounds that can significantly reduce inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov Pre-clinical studies should assess the ability of this compound to modulate inflammatory pathways in various cell and animal models of inflammation. frontiersin.orgresearchgate.net

Antiviral Activity: Related compounds, such as Thalassiolin D, have shown in vitro antiviral activity against the Hepatitis C Virus (HCV) protease. researchgate.netnih.gov The general class of flavonoids is known to interfere with viral replication by inhibiting key viral enzymes like proteases and polymerases. mdpi.com Therefore, screening this compound against a panel of viruses, including emergent pathogens, is a logical next step. nih.gov

Anticancer Potential: Thalassiolin B, a structurally similar compound, has been reported to exert cytotoxic effects on colorectal cancer cells by inducing ROS generation and apoptosis. nih.govresearchgate.net Investigating the antiproliferative and pro-apoptotic activity of this compound across a diverse range of cancer cell lines is warranted. mdpi.com

Neuroprotective Effects: Flavonoids are increasingly recognized for their neuroprotective potential, acting through antioxidant and anti-inflammatory mechanisms within the central nervous system. mdpi.commdpi.com Studies could explore whether this compound can mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases like Alzheimer's. dntb.gov.uanih.gov

Deeper Elucidation of Molecular Interaction Mechanisms and Cellular Pathways

A fundamental aspect of pre-clinical development is understanding how a compound exerts its biological effects at a molecular level. For this compound, this requires moving beyond initial bioactivity screening to detailed mechanistic studies. The goal is to identify specific protein targets and map the cellular signaling pathways it modulates.

Key pathways to investigate include:

Inflammatory Signaling: Research should focus on the impact of this compound on central inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. mdpi.com This pathway is a master regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds.

Cancer-Related Pathways: Investigations could probe the effect of this compound on cell survival and proliferation pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. mdpi.commdpi.com Furthermore, its role in inducing the intrinsic (mitochondrial) pathway of apoptosis should be examined, focusing on the regulation of Bcl-2 family proteins and caspase activation. nih.gov

Stress-Response and Kinase Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are critical in cellular responses to stress and are implicated in both inflammation and neurodegeneration. mdpi.com Elucidating how this compound interacts with these kinase cascades could reveal its mechanism in various disease models.

| Potential Research Area | Rationale and Approach | Key Pathways to Investigate |

| Anti-inflammatory | Flavonoids are known anti-inflammatory agents. nih.govmdpi.com Assess cytokine reduction (TNF-α, IL-6) in LPS-stimulated macrophages. | NF-κB, MAPK (p38) |

| Antiviral | Related compound Thalassiolin D shows antiviral activity. researchgate.netnih.gov Screen against a panel of viral proteases and polymerases. | Viral Enzyme Inhibition |

| Anticancer | Related compound Thalassiolin B is cytotoxic to cancer cells. nih.gov Evaluate antiproliferative effects on various cancer cell lines (e.g., breast, colon). | PI3K/Akt, Apoptosis (Caspase activation) |

| Neuroprotection | Flavonoids can cross the blood-brain barrier and exert protective effects. mdpi.commdpi.com Use cell models of Aβ-induced toxicity. | Nrf2/HO-1, JNK/p38 MAPK |

Rational Design and Synthesis of this compound Analogues for Enhanced Efficacy and Selectivity

Natural products often serve as excellent starting points for drug development but may have suboptimal pharmacological properties, such as poor solubility or low bioavailability. mdpi.commdpi.com The rational design and synthesis of this compound analogues aim to overcome these limitations and improve therapeutic potential.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with systematic modifications to the core this compound structure. This could involve altering the position or nature of the sulfate (B86663) group, modifying the glycosidic linkage, or changing the substitution pattern on the flavonoid rings.

Improving Pharmacokinetics: Chemical modifications can be designed to enhance water solubility, metabolic stability, and cell permeability, thereby improving bioavailability. mdpi.com For instance, creating ester or ether derivatives can modulate lipophilicity.

Enhancing Potency and Selectivity: Insights from mechanistic studies can guide the design of analogues that bind more effectively to specific molecular targets, increasing potency and reducing potential off-target effects. nih.govnih.gov

Investigation of Synergistic Effects with Other Natural or Synthetic Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can lead to enhanced efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. mdpi.comnih.gov Investigating the synergistic potential of this compound is a promising translational strategy.

Pre-clinical studies could explore combinations of this compound with:

Conventional Chemotherapeutic Agents: Combining this compound with drugs like cisplatin or docetaxel could be tested in cancer cell lines. nih.gov Natural compounds can sometimes sensitize cancer cells to chemotherapy by inhibiting resistance mechanisms or modulating survival pathways. mdpi.com

Other Natural Products: Co-administration with other phytochemicals that have complementary mechanisms of action could produce a more potent biological effect. dntb.gov.ua For example, combining it with another antioxidant or anti-inflammatory compound could provide a multi-pronged approach to diseases driven by oxidative stress and inflammation.

Antibiotics: Some flavonoids have been shown to work synergistically with antibiotics to combat resistant bacterial strains. researchgate.net This avenue could be explored to assess if this compound can enhance the efficacy of existing antimicrobial drugs.

Biotechnological Production and Sustainable Sourcing Strategies for Research and Development Purposes

This compound is isolated from seagrasses, which are vital components of marine ecosystems. Over-harvesting of these natural resources for research and potential future development is unsustainable. Therefore, developing alternative, sustainable production methods is crucial.

Future research should focus on:

Plant Cell Culture: Establishing cell suspension cultures of Thalassia hemprichii could provide a controlled and sustainable source of this compound, independent of environmental factors.

Metabolic Engineering: Identifying the biosynthetic pathway of this compound would enable the transfer of the relevant genes into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. These engineered microorganisms could then be used for large-scale fermentation to produce the compound.

Enzymatic Synthesis: Once the biosynthetic enzymes are identified, they could be used in cell-free systems for the enzymatic synthesis of this compound from readily available precursors. This approach offers high specificity and environmentally friendly production conditions.

常见问题

Q. What spectroscopic and chromatographic methods are critical for identifying and characterizing Thalassiolin A in marine plant extracts?

this compound, a flavone O-glucoside sulfate, requires a combination of 1D/2D NMR (HSQC, HMBC) , ESI-MS , and UV spectroscopy for structural elucidation. Chromatographic separation (e.g., HPLC with UV detection) is essential for isolating this compound from co-occurring flavonoids like Thalassiolin B and C. For purity validation, high-resolution mass spectrometry (HRMS) and elemental analysis are recommended .

Q. How can researchers distinguish this compound from structurally similar flavone derivatives (e.g., Thalassiolin B/C)?

Key distinctions lie in sulfation patterns (position of sulfate groups) and substituent variations (e.g., methoxy vs. hydroxyl groups). HMBC correlations (e.g., sulfated glucose C2'' protons coupling with aglycone) and comparative MS fragmentation profiles are critical. For example, this compound lacks the methoxy group present in Thalassiolin B, detectable via -NMR .

Q. What standardized assays are used to evaluate this compound’s antioxidant activity?

Common assays include:

- DPPH● and O● radical scavenging to assess electron donation capacity.

- Lipid peroxidation inhibition (e.g., in rat hepatocytes).

- HO● and RO● quenching in cell-free systems. Activity is typically normalized to gallic acid or Trolox equivalents, with IC values calculated via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., varying IC50_{50}50 values across studies)?

Discrepancies often arise from extract purity , assay conditions (e.g., pH, solvent), or cell line variability . To address this:

- Standardize extraction protocols (e.g., aqueous-methanol vs. aqueous-ethanol).

- Validate compound concentration using HPLC-UV.

- Replicate assays across multiple cell models (e.g., primary hepatocytes vs. immortalized lines) .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in neuroprotection or antiviral activity?

- For neuroprotection : Use acrylamide-induced neurotoxicity models in rodents, measuring biomarkers like SOD, CAT, and glutathione levels. Include dose-response studies and histopathological validation .

- For antiviral activity : Employ HCV NS3/4A protease inhibition assays, comparing this compound’s IC to positive controls (e.g., telaprevir). Molecular docking studies can predict interactions with viral protease active sites .

Q. How can researchers address challenges in synthesizing this compound de novo?

Key hurdles include sulfation regioselectivity and glycosidic bond stability . Methodological strategies: